molecular formula C22H29N3O B14208772 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide CAS No. 824935-12-8

2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide

Cat. No.: B14208772
CAS No.: 824935-12-8
M. Wt: 351.5 g/mol
InChI Key: OKGZPXLCWWWEBG-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of dicyclohexyl groups and a hydrazide functional group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide typically involves the reaction of 2-quinolinecarboxylic acid with dicyclohexylamine and hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2-Quinolinecarboxylic acid is reacted with dicyclohexylamine in the presence of a dehydrating agent to form the corresponding amide.

    Step 2: The amide is then treated with hydrazine hydrate to yield the hydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic materials with tailored properties, such as luminescent materials and molecular sensors.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial properties and used as a building block in organic synthesis.

    Cinchophen: A derivative of quinolinecarboxylic acid with anti-inflammatory properties.

    Quinaldic acid: Another quinoline derivative with applications in coordination chemistry.

Uniqueness

2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide stands out due to the presence of dicyclohexyl groups, which enhance its steric properties and reactivity. The hydrazide functional group also provides unique opportunities for further chemical modifications and applications.

Properties

CAS No.

824935-12-8

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

4,5-dicyclohexylquinoline-2-carbohydrazide

InChI

InChI=1S/C22H29N3O/c23-25-22(26)20-14-18(16-10-5-2-6-11-16)21-17(12-7-13-19(21)24-20)15-8-3-1-4-9-15/h7,12-16H,1-6,8-11,23H2,(H,25,26)

InChI Key

OKGZPXLCWWWEBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=CC=C2)N=C(C=C3C4CCCCC4)C(=O)NN

Origin of Product

United States

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